Cas no 2228569-26-2 (2,2-difluoro-3-(1H-indol-2-yl)propanoic acid)

2,2-Difluoro-3-(1H-indol-2-yl)propanoic acid is a fluorinated indole derivative with potential applications in medicinal chemistry and pharmaceutical research. The presence of difluoromethyl and carboxylic acid functional groups enhances its reactivity and binding affinity, making it a valuable intermediate for synthesizing bioactive compounds. Its indole core structure is particularly significant due to its prevalence in biologically active molecules, including drug candidates targeting neurological and oncological pathways. The difluoro substitution improves metabolic stability and lipophilicity, which can influence pharmacokinetic properties. This compound is suitable for use in structure-activity relationship (SAR) studies and as a building block for developing novel therapeutic agents. High purity and well-defined synthetic routes ensure reproducibility in research applications.
2,2-difluoro-3-(1H-indol-2-yl)propanoic acid structure
2228569-26-2 structure
Product name:2,2-difluoro-3-(1H-indol-2-yl)propanoic acid
CAS No:2228569-26-2
MF:C11H9F2NO2
Molecular Weight:225.191469907761
CID:6012369
PubChem ID:165632335

2,2-difluoro-3-(1H-indol-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-3-(1H-indol-2-yl)propanoic acid
    • 2228569-26-2
    • EN300-1969803
    • インチ: 1S/C11H9F2NO2/c12-11(13,10(15)16)6-8-5-7-3-1-2-4-9(7)14-8/h1-5,14H,6H2,(H,15,16)
    • InChIKey: XNRUDZQKFJQMCH-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(CC1=CC2C=CC=CC=2N1)F

計算された属性

  • 精确分子量: 225.06013485g/mol
  • 同位素质量: 225.06013485g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 283
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 53.1Ų

2,2-difluoro-3-(1H-indol-2-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1969803-0.25g
2,2-difluoro-3-(1H-indol-2-yl)propanoic acid
2228569-26-2
0.25g
$1447.0 2023-09-16
Enamine
EN300-1969803-1.0g
2,2-difluoro-3-(1H-indol-2-yl)propanoic acid
2228569-26-2
1g
$1572.0 2023-06-03
Enamine
EN300-1969803-5.0g
2,2-difluoro-3-(1H-indol-2-yl)propanoic acid
2228569-26-2
5g
$4557.0 2023-06-03
Enamine
EN300-1969803-0.05g
2,2-difluoro-3-(1H-indol-2-yl)propanoic acid
2228569-26-2
0.05g
$1320.0 2023-09-16
Enamine
EN300-1969803-10.0g
2,2-difluoro-3-(1H-indol-2-yl)propanoic acid
2228569-26-2
10g
$6758.0 2023-06-03
Enamine
EN300-1969803-10g
2,2-difluoro-3-(1H-indol-2-yl)propanoic acid
2228569-26-2
10g
$6758.0 2023-09-16
Enamine
EN300-1969803-2.5g
2,2-difluoro-3-(1H-indol-2-yl)propanoic acid
2228569-26-2
2.5g
$3080.0 2023-09-16
Enamine
EN300-1969803-5g
2,2-difluoro-3-(1H-indol-2-yl)propanoic acid
2228569-26-2
5g
$4557.0 2023-09-16
Enamine
EN300-1969803-0.5g
2,2-difluoro-3-(1H-indol-2-yl)propanoic acid
2228569-26-2
0.5g
$1509.0 2023-09-16
Enamine
EN300-1969803-1g
2,2-difluoro-3-(1H-indol-2-yl)propanoic acid
2228569-26-2
1g
$1572.0 2023-09-16

2,2-difluoro-3-(1H-indol-2-yl)propanoic acid 関連文献

2,2-difluoro-3-(1H-indol-2-yl)propanoic acidに関する追加情報

Introduction to 2,2-difluoro-3-(1H-indol-2-yl)propanoic acid (CAS No. 2228569-26-2)

2,2-difluoro-3-(1H-indol-2-yl)propanoic acid (CAS No. 2228569-26-2) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its difluoromethyl and indole functionalities, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and potential applications of this compound.

The chemical structure of 2,2-difluoro-3-(1H-indol-2-yl)propanoic acid is defined by its difluoromethyl group attached to the propanoic acid backbone and an indole ring at the C3 position. The presence of these functional groups imparts unique physicochemical properties to the molecule, such as enhanced lipophilicity and metabolic stability. These properties are crucial for optimizing the pharmacokinetic profile of drug candidates, making 2,2-difluoro-3-(1H-indol-2-yl)propanoic acid an attractive scaffold for drug design.

The synthesis of 2,2-difluoro-3-(1H-indol-2-yl)propanoic acid has been extensively studied in recent years. One common approach involves the reaction of 3-bromoindole with difluoroketene followed by hydrolysis to form the carboxylic acid. Another method involves the coupling of 3-bromoindole with a difluoromethylated aldehyde or ketone, followed by oxidation to the carboxylic acid. These synthetic routes have been optimized to achieve high yields and purity, making them suitable for large-scale production.

In terms of biological activity, 2,2-difluoro-3-(1H-indol-2-yl)propanoic acid has shown promising results in various assays. Studies have demonstrated its potent inhibitory effects on specific enzymes and receptors, which are relevant to several disease states. For example, it has been reported to inhibit the activity of serine proteases, which are involved in inflammatory responses and cancer progression. Additionally, it has shown potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents.

The potential therapeutic applications of 2,2-difluoro-3-(1H-indol-2-yl)propanoic acid are diverse and promising. In preclinical studies, it has been evaluated for its anti-inflammatory properties and has shown efficacy in models of arthritis and other inflammatory conditions. Furthermore, its ability to modulate GPCRs suggests potential uses in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Ongoing research is also exploring its anti-cancer properties, particularly in inhibiting tumor growth and metastasis.

To further enhance its therapeutic potential, researchers are investigating various derivatives of 2,2-difluoro-3-(1H-indol-2-yl)propanoic acid. These derivatives aim to optimize pharmacological properties such as potency, selectivity, and bioavailability. For instance, modifications to the indole ring or the difluoromethyl group can significantly impact the compound's biological activity and pharmacokinetic profile. This approach allows for the development of more effective and safer drug candidates.

In conclusion, 2,2-difluoro-3-(1H-indol-2-yl)propanoic acid (CAS No. 2228569-26-2) is a promising compound with a unique chemical structure that offers significant potential in medicinal chemistry and pharmaceutical research. Its versatile biological activities and favorable physicochemical properties make it an attractive scaffold for drug design. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, positioning it as a valuable candidate for future drug development.

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